molecular formula C8H12O4 B043314 Dimethyl 3-methylpent-2-enedioate CAS No. 52313-87-8

Dimethyl 3-methylpent-2-enedioate

Cat. No.: B043314
CAS No.: 52313-87-8
M. Wt: 172.18 g/mol
InChI Key: GBQBEQOEGMZCOH-UHFFFAOYSA-N
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Description

Dimethyl 3-methylpent-2-enedioate is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . It is a colorless liquid commonly used in various chemical reactions and industrial applications.

Preparation Methods

Dimethyl 3-methylpent-2-enedioate can be synthesized through several methods. One common synthetic route involves the reaction of glutaric acid with isobutyl acetate in the presence of an acid catalyst to obtain ethyl glutarate. This intermediate is then further reacted to produce this compound . Industrial production methods often involve similar steps but are optimized for large-scale production and higher yields.

Chemical Reactions Analysis

Dimethyl 3-methylpent-2-enedioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

    Cyclization: It is a valuable precursor for synthesizing heterocyclic compounds.

Common reagents used in these reactions include hydrazine hydrate, ethylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 3-methylpent-2-enedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 3-methylpent-2-enedioate involves its interaction with specific molecular targets and pathways. For example, in cyclization reactions, it acts as a precursor that undergoes chemical transformations to form heterocyclic compounds. These reactions often involve nucleophilic attack, ring closure, and subsequent modifications to produce the desired products.

Comparison with Similar Compounds

Dimethyl 3-methylpent-2-enedioate can be compared with other similar compounds, such as:

    Dimethyl 2-methylglutarate: Similar in structure but with different reactivity and applications.

    Dimethyl 3-methylglutaconate: Another related compound with distinct chemical properties and uses.

    Dimethyl 2,3-dimethylsuccinate: A compound with similar ester functional groups but different molecular structure.

The uniqueness of this compound lies in its specific reactivity and versatility in forming various heterocyclic compounds, making it valuable in both research and industrial applications .

Properties

IUPAC Name

dimethyl 3-methylpent-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-6(4-7(9)11-2)5-8(10)12-3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQBEQOEGMZCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966696
Record name Dimethyl 3-methylpent-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52313-87-8
Record name 1,5-Dimethyl 3-methyl-2-pentenedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52313-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 3-methylpent-2-enedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052313878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 3-methylpent-2-enedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 3-methylpent-2-enedioate
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